molecular formula C11H14ClF2NO B1429832 4-(3,5-Difluorophenoxy)piperidine hydrochloride CAS No. 900512-09-6

4-(3,5-Difluorophenoxy)piperidine hydrochloride

Cat. No.: B1429832
CAS No.: 900512-09-6
M. Wt: 249.68 g/mol
InChI Key: IREBCQCJERZCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO and a molecular weight of 249.68 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenoxy group and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenoxy)piperidine hydrochloride typically involves the reaction of 3,5-difluorophenol with piperidine in the presence of a suitable base to form the intermediate 4-(3,5-difluorophenoxy)piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or filtration methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of the original compound .

Scientific Research Applications

4-(3,5-Difluorophenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural properties.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Difluorophenoxy)piperidine hydrochloride
  • 4-(2,4-Difluorophenoxy)piperidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride

Uniqueness

4-(3,5-Difluorophenoxy)piperidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

4-(3,5-difluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10;/h5-7,10,14H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREBCQCJERZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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